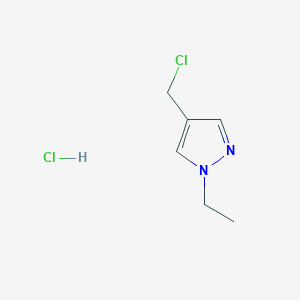

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Descripción

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (C₆H₁₀Cl₂N₂, MW: 181.06 g/mol) is a pyrazole derivative featuring an ethyl group at the 1-position and a chloromethyl substituent at the 4-position of the heterocyclic ring . This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactive chloromethyl group. Its applications span pharmaceutical and agrochemical research, where it is used to construct more complex molecules through alkylation or cross-coupling reactions .

Propiedades

IUPAC Name |

4-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGCJROZILJOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-52-8 | |

| Record name | 1H-Pyrazole, 4-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Reaction Overview:

The preparation of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride typically involves chlorination reactions using thionyl chloride or similar reagents in an appropriate solvent such as dichloroethane. The reaction is carried out under controlled temperature conditions to achieve high yield and purity.

Key Steps:

- Starting Material : The synthesis begins with a pyrazole derivative, such as 4-(pyrazol-1-yl) methanol.

- Chlorination : Thionyl chloride is added dropwise to the pyrazole derivative in dichloroethane under ice-cooling conditions.

- Reaction Conditions : The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to ensure complete conversion.

- Workup : After the reaction, the solvent is evaporated under reduced pressure, and the residue is washed with tert-butyl methyl ether to isolate the desired product.

Detailed Reaction Parameters

Alternative Methods

Hydrogen Peroxide-Based Chlorination:

Another method involves the use of hydrogen peroxide and hydrochloric acid in dichloroethane as the solvent. This approach can be modified by varying temperature and concentrations to optimize yield.

Example Protocol:

- Add pyrazole carboxylic acid ethyl ester to a reactor.

- Introduce hydrochloric acid and hydrogen peroxide dropwise at controlled temperatures (20–30°C).

- Stir for several hours at elevated temperatures (50–70°C).

- Wash with sodium sulfite, sodium carbonate, and water to purify the product.

Optimization Parameters

Temperature Control:

Maintaining precise temperatures during chlorination (e.g., ice-cooling initially followed by room temperature) is critical for avoiding side reactions.

Solvent Selection:

Dichloroethane is preferred due to its ability to dissolve reactants effectively while maintaining reaction stability.

Reaction Time:

Prolonged stirring ensures complete conversion but must be balanced against potential degradation or side reactions.

Research Findings

Studies have shown that thionyl chloride-based methods provide higher yields compared to hydrogen peroxide-based approaches due to better control over chlorination specificity. However, hydrogen peroxide methods may be more environmentally friendly due to reduced use of hazardous chemicals.

Yield Analysis

| Method | Yield (%) | Advantages |

|---|---|---|

| Thionyl Chloride Approach | ~90% | High specificity and purity. |

| Hydrogen Peroxide Approach | ~80% | Environmentally friendly alternative. |

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the most significant applications of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is as a corrosion inhibitor . Research indicates that pyrazole derivatives can effectively inhibit corrosion on metals, particularly in acidic environments.

Case Studies

- Study on C38 Steel : A study demonstrated that certain pyrazole derivatives, including this compound, achieved up to 96% inhibition efficiency when tested on C38 steel in hydrochloric acid solutions. The mechanism involves adsorption onto the metal surface, which follows the Langmuir adsorption isotherm model.

| Compound | Inhibition Efficiency (%) | Metal Tested | Environment |

|---|---|---|---|

| This compound | 96% | C38 Steel | HCl Solution |

Pharmacological Applications

The pyrazole framework is known for its potential pharmacological activities. Compounds like this compound have been investigated for their biological activities, including anti-inflammatory and analgesic effects.

Relevant Studies

- Pharmacological Activity : Research has shown that pyrazole derivatives exhibit various biological activities, including anti-inflammatory properties. Specific derivatives have been evaluated for their efficacy against inflammation in animal models, showing promising results .

| Activity Type | Result |

|---|---|

| Anti-inflammatory | Effective in reducing inflammation in tested models |

Material Science

In addition to its biological applications, this compound also finds utility in material science due to its chemical properties.

Applications

- Protective Coatings : The compound's corrosion inhibition properties make it suitable for use in protective coatings for metals exposed to corrosive environments.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and signal transduction.

Comparación Con Compuestos Similares

Heterocyclic Core Variations

- Pyrazole vs. Triazole/Imidazole: Pyrazoles (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to triazoles (three nitrogen atoms) and imidazoles (non-adjacent nitrogens). For example, triazoles are more polar and participate in hydrogen bonding, making them preferred in click chemistry . Imidazoles, with higher basicity, are common in pharmaceutical scaffolds .

Substituent Effects

- Alkyl vs. Aryl Groups : The ethyl group in the target compound enhances solubility in organic solvents compared to the benzyl group in 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, which introduces steric bulk and aromatic π-π interactions .

- Chloromethyl Position : The 4-position of the chloromethyl group in the target compound ensures optimal reactivity for nucleophilic substitution, whereas analogs with substituents at other positions (e.g., 5-carboxylate in ’s compound) show reduced electrophilicity .

Actividad Biológica

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 181.06 g/mol. It features a pyrazole ring with a chloromethyl group, enhancing its reactivity and biological activity. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it useful in various synthetic pathways and applications in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies suggest it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : It has been investigated for its anti-inflammatory effects, with studies indicating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have shown that derivatives of the pyrazole structure can induce apoptosis in cancer cell lines. For instance, compounds related to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound's effects are mediated through pathways involving oxidative stress, inflammation, and signal transduction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | , |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | , |

| Anticancer | Induction of apoptosis in cancer cell lines | , |

Case Study Example

In a study examining the anti-inflammatory effects of pyrazole derivatives, this compound was tested alongside other compounds. Results indicated that at a concentration of 10 µM, it inhibited TNF-α production by up to 85%, comparable to standard anti-inflammatory drugs like dexamethasone .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable building block in pharmaceutical research. Its ability to modify biological pathways presents opportunities for developing novel therapeutic agents targeting infectious diseases and inflammatory conditions. The compound's structural features allow for further derivatization to enhance efficacy and selectivity against specific targets .

Q & A

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, and how can reaction conditions minimize byproducts?

A common method involves nucleophilic substitution using 1-ethyl-1H-pyrazole derivatives with chloromethylating agents (e.g., chloroacetyl chloride) in aprotic solvents like acetonitrile. Catalytic bases (e.g., K₂CO₃) improve yield by neutralizing HCl byproducts . Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 for pyrazole:chlorinating agent) reduce side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

X-ray crystallography using SHELX programs (e.g., SHELXL) resolves bond lengths and angles, confirming the pyrazole core and substituent positions . Complementary techniques include:

- NMR : <sup>1</sup>H NMR (δ 1.4–1.6 ppm for ethyl CH₃; δ 4.5–5.0 ppm for CH₂Cl) .

- IR : Stretching vibrations at 750–780 cm⁻¹ (C-Cl) and 1600–1650 cm⁻¹ (C=N pyrazole) .

- Mass spectrometry : Molecular ion peak (m/z ~190–200) and fragment patterns .

Q. What solvent systems are suitable for solubility and stability studies?

The compound is polar due to the hydrochloride salt, with high solubility in water, DMSO, and methanol. Stability tests (via TGA/DSC) show decomposition above 200°C. For long-term storage, anhydrous conditions (desiccated, -20°C) prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or functionalization reactions?

The CH₂Cl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) to form bioisosteres. For example, reaction with NaN₃ yields an azide intermediate for click chemistry . Computational studies (DFT) reveal the electrophilic nature of the chloromethyl carbon (partial charge ~+0.35), enabling SN2 mechanisms .

Q. What strategies are used to evaluate its biological activity, particularly in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.

- Docking studies : Pyrazole’s planar structure facilitates π-π stacking in hydrophobic enzyme pockets (e.g., COX-2) .

- SAR analysis : Modifying the ethyl group to bulkier substituents (e.g., isopropyl) reduces activity, suggesting steric hindrance limits binding .

Q. How can computational modeling predict its interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model binding to receptors like cannabinoid CB₁. The pyrazole nitrogen forms hydrogen bonds with residues (e.g., Lys192), while the chloromethyl group contributes to van der Waals interactions . QSAR models correlate LogP (calculated ~1.8) with membrane permeability .

Q. What are the challenges in analyzing degradation products, and how are they addressed?

Hydrolysis of the chloromethyl group generates 1-ethyl-1H-pyrazole-4-methanol, detectable via HPLC-MS (C18 column, 0.1% formic acid mobile phase). Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics (t₁/₂ ~18 months) .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.